tert-butyl (4Z)-4-(2-ethoxy-2-oxoethylidene)-3,3-dimethylpiperidine-1-carboxylate
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Overview
Description
tert-Butyl (4Z)-4-(2-ethoxy-2-oxoethylidene)-3,3-dimethylpiperidine-1-carboxylate is a synthetic organic compound with a complex structure It is characterized by the presence of a piperidine ring, which is a six-membered ring containing one nitrogen atom The compound also features a tert-butyl ester group and an ethoxy-oxoethylidene substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (4Z)-4-(2-ethoxy-2-oxoethylidene)-3,3-dimethylpiperidine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of the piperidine ring, followed by the introduction of the tert-butyl ester group and the ethoxy-oxoethylidene substituent. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized to minimize waste and maximize efficiency. Quality control measures are implemented to ensure the consistency and reliability of the final product.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (4Z)-4-(2-ethoxy-2-oxoethylidene)-3,3-dimethylpiperidine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
tert-Butyl (4Z)-4-(2-ethoxy-2-oxoethylidene)-3,3-dimethylpiperidine-1-carboxylate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into potential therapeutic applications, such as drug development and delivery systems.
Industry: The compound may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl (4Z)-4-(2-ethoxy-2-oxoethylidene)-3,3-dimethylpiperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to tert-butyl (4Z)-4-(2-ethoxy-2-oxoethylidene)-3,3-dimethylpiperidine-1-carboxylate include:
- tert-Butyl (3Z)-3-(2-ethoxy-2-oxoethylidene)pyrrolidine-1-carboxylate
- tert-Butyl 3-(2-ethoxy-2-oxoethylidene)cyclobutanecarboxylate
Uniqueness
What sets this compound apart is its specific structural configuration, which imparts unique chemical properties and reactivity. This makes it particularly valuable in certain research and industrial applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C16H27NO4 |
---|---|
Molecular Weight |
297.39 g/mol |
IUPAC Name |
tert-butyl (4Z)-4-(2-ethoxy-2-oxoethylidene)-3,3-dimethylpiperidine-1-carboxylate |
InChI |
InChI=1S/C16H27NO4/c1-7-20-13(18)10-12-8-9-17(11-16(12,5)6)14(19)21-15(2,3)4/h10H,7-9,11H2,1-6H3/b12-10- |
InChI Key |
KYIWNEHNGQWVBP-BENRWUELSA-N |
Isomeric SMILES |
CCOC(=O)/C=C\1/CCN(CC1(C)C)C(=O)OC(C)(C)C |
Canonical SMILES |
CCOC(=O)C=C1CCN(CC1(C)C)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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